molecular formula C13H7ClF2O2 B6399902 4-Chloro-2-(3,5-difluorophenyl)benzoic acid, 95% CAS No. 1261903-99-4

4-Chloro-2-(3,5-difluorophenyl)benzoic acid, 95%

Cat. No. B6399902
CAS RN: 1261903-99-4
M. Wt: 268.64 g/mol
InChI Key: CWVPQXYHAIMSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(3,5-difluorophenyl)benzoic acid, 95% (hereafter referred to as 4-Chloro-2-DFBA) is an organic compound that has several potential applications in scientific research. 4-Chloro-2-DFBA is a white, crystalline solid with a melting point of 105-106°C. It is a derivative of benzoic acid and is a member of the phenyl group of compounds. It is soluble in water and has a molecular weight of 290.5 g/mol.

Scientific Research Applications

4-Chloro-2-DFBA has a wide range of potential applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as an intermediate in the synthesis of novel fluorinated compounds. Additionally, it has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Mechanism of Action

4-Chloro-2-DFBA is an acid that can act as a proton donor in a variety of reactions. It can act as a catalyst in the reaction of a variety of organic compounds, including alcohols, amines, and carboxylic acids. Additionally, it can act as a nucleophile in the reaction of a variety of organic compounds, including aldehydes, ketones, and nitriles.
Biochemical and Physiological Effects
4-Chloro-2-DFBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cholinesterase. Additionally, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant activities.

Advantages and Limitations for Lab Experiments

4-Chloro-2-DFBA has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, it is toxic and should be handled with care. Additionally, it is sensitive to light and should be stored in a dark, cool environment.

Future Directions

There are a variety of potential future directions for the use of 4-Chloro-2-DFBA in scientific research. It could be used as a starting material in the synthesis of novel fluorinated compounds. Additionally, it could be used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. It could also be used as a catalyst in the reaction of a variety of organic compounds, including alcohols, amines, and carboxylic acids. Additionally, it could be used to study the biochemical and physiological effects of its derivatives. Finally, it could be used to develop new drugs and pesticides.

Synthesis Methods

4-Chloro-2-DFBA can be synthesized via a two-step process. The first step involves the reaction of 3,5-difluorobenzoyl chloride with sodium hydroxide to form the sodium salt of 3,5-difluorobenzoic acid. The second step involves the reaction of this sodium salt with 4-chlorobenzoyl chloride to form 4-Chloro-2-DFBA. This synthesis method is simple and efficient and can be carried out in a laboratory setting.

properties

IUPAC Name

4-chloro-2-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-1-2-11(13(17)18)12(5-8)7-3-9(15)6-10(16)4-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVPQXYHAIMSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689641
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-99-4
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.